2-(Dimethylamino)-2-methylpropanoic acid

Vue d'ensemble

Description

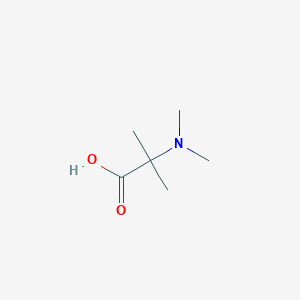

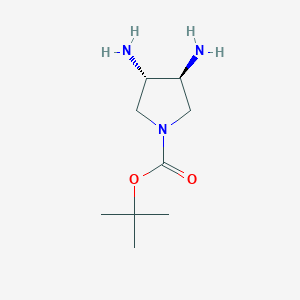

2-(Dimethylamino)-2-methylpropanoic acid is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 131.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Conformational Properties in Protein Mimics

2-(Dimethylamino)-2-methylpropanoic acid is used in the study of α,α-disubstituted amino acids' conformational properties. This is vital for designing structural mimics in proteins. For instance, 2-amino-2-methylpropanoic acid is extensively utilized in constructing helical peptide modules. Ab initio SCF calculations on conformers of related compounds provide insights into empirical potentials used in force-field methodologies, revealing deficiencies in some current force-fields (Alemán & Casanovas, 1994).

Sensing and Removal of Metal Ions

This compound derivatives are involved in the synthesis of biocompatible macromolecular luminogens. These luminogens have been shown to be effective in the sensitive detection and removal of Fe(III) and Cu(II) ions. Their intrinsic fluorescence and selective coordination with these ions make them suitable for various multipurpose applications (Dutta et al., 2020).

Hydrogel Synthesis

The compound plays a role in the synthesis of hydrogels, such as poly[2-(dimethylamino)ethyl methacrylate-co-2-acrylamido-2-methylpropane-1-sulfonic acid] hydrogels. These hydrogels exhibit pH- and temperature-sensitive swelling behaviors and are prepared by chain polymerization. They are investigated for their equilibrium swelling behavior in different conditions, which is important for applications in drug delivery systems and tissue engineering (Çavuş & Gürdağ, 2007).

Molecular and Crystal Structure Analysis

This compound derivatives are also used in the analysis of molecular and crystal structures. For example, the synthesis and structure of 2-(Dimethylamino)-1,3-dithiocyanatopropane, a key intermediate in synthesizing natural insecticides, provide valuable insights into molecular interactions and stability (Guan-ping et al., 2011).

Mécanisme D'action

Target of Action

DMAEMA-based copolymers show pH-responsive behavior , suggesting that their targets could be pH-dependent biological processes or structures.

Mode of Action

It’s worth noting that similar compounds, such as dmaema, exhibit ph-responsive behavior . This suggests that the compound could interact with its targets in a pH-dependent manner, leading to changes in the biological system based on the pH of the environment.

Biochemical Pathways

For instance, DMAEMA-based copolymers can interact with biological systems in a pH-dependent manner , potentially affecting biochemical pathways that are sensitive to pH changes.

Pharmacokinetics

Similar compounds such as dmaema-based copolymers have been shown to exhibit ph-responsive behavior , which could potentially influence their pharmacokinetic properties and bioavailability.

Result of Action

Similar compounds such as dmaema-based copolymers have been shown to exhibit ph-responsive behavior , suggesting that they could induce changes in the biological system based on the pH of the environment.

Action Environment

The action of 2-(Dimethylamino)-2-methylpropanoic acid is likely influenced by environmental factors such as pH, as suggested by the pH-responsive behavior of similar compounds like DMAEMA-based copolymers . These compounds can interact with biological systems in a pH-dependent manner, suggesting that their action, efficacy, and stability could be influenced by the pH of the environment.

Analyse Biochimique

Biochemical Properties

2-(Dimethylamino)-2-methylpropanoic acid can participate in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules

Cellular Effects

It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is speculated that it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Transport and Distribution

Future studies could investigate any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .

Propriétés

IUPAC Name |

2-(dimethylamino)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-6(2,5(8)9)7(3)4/h1-4H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTWMEKOIKAVWGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10214833 | |

| Record name | Trimethylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10214833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6458-06-6 | |

| Record name | Trimethylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10214833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10,16-bis[3,5-bis(trifluoromethyl)phenyl]-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B6592610.png)